5-(3,5-dichloro-2-hydroxyphenyl)-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one
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Overview
Description
The compound 5-(3,5-dichloro-2-hydroxyphenyl)-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one is a complex organic molecule characterized by its unique structure, which includes a dichlorinated hydroxyphenyl group and a tetrahydrobenzo[a]phenanthridinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,5-dichloro-2-hydroxyphenyl)-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the hydroxyphenyl intermediate: This step involves the chlorination of a hydroxyphenyl precursor to introduce the dichloro groups.
Cyclization: The hydroxyphenyl intermediate undergoes cyclization with a suitable diene or dienophile to form the tetrahydrobenzo[a]phenanthridinone core.
Functional Group Modifications: Subsequent reactions may be required to introduce or modify functional groups to achieve the desired final structure.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimized reaction conditions (temperature, pressure, solvents), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(3,5-dichloro-2-hydroxyphenyl)-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one: can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to modify the phenanthridinone core or other functional groups.
Substitution: Halogen atoms can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like sodium hydroxide, potassium tert-butoxide, or organometallic reagents can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
5-(3,5-dichloro-2-hydroxyphenyl)-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one: has several scientific research applications:
Medicinal Chemistry: This compound may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound can be used in studies to understand its interaction with biological molecules and its potential therapeutic effects.
Mechanism of Action
The mechanism of action of 5-(3,5-dichloro-2-hydroxyphenyl)-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
5-(3,5-dichloro-2-hydroxyphenyl)-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one: can be compared with other phenanthridinone derivatives, such as:
Uniqueness
The uniqueness of This compound lies in its specific substitution pattern and the presence of both dichloro and hydroxy groups, which confer distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C25H21Cl2NO2 |
---|---|
Molecular Weight |
438.3 g/mol |
IUPAC Name |
5-(3,5-dichloro-2-hydroxyphenyl)-2,2-dimethyl-1,3,5,6-tetrahydrobenzo[a]phenanthridin-4-one |
InChI |
InChI=1S/C25H21Cl2NO2/c1-25(2)11-17-21-15-6-4-3-5-13(15)7-8-19(21)28-23(22(17)20(29)12-25)16-9-14(26)10-18(27)24(16)30/h3-10,23,28,30H,11-12H2,1-2H3 |
InChI Key |
NKHUQNISLANXKO-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(NC3=C2C4=CC=CC=C4C=C3)C5=C(C(=CC(=C5)Cl)Cl)O)C(=O)C1)C |
Origin of Product |
United States |
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